2,11-Dichloro-5,11-dihydro-5-methyl-6H-dibenz[b,e]azepin-6-one
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Overview
Description
2,11-dichloro-5-methyl-5,11-dihydro-6H-dibenzo[b,e]azepin-6-one is an organic compound with the molecular formula C15H11Cl2NO and a molecular weight of 292.167 g/mol It is a member of the dibenzoazepine family, characterized by a fused tricyclic structure containing nitrogen and chlorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,11-dichloro-5-methyl-5,11-dihydro-6H-dibenzo[b,e]azepin-6-one typically involves multi-step organic reactions. One common method involves the chlorination of 5-methyl-5,11-dihydro-6H-dibenzo[b,e]azepin-6-one using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selective chlorination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Safety measures are crucial due to the use of chlorinating agents and the potential hazards associated with large-scale chemical reactions .
Chemical Reactions Analysis
Types of Reactions
2,11-dichloro-5-methyl-5,11-dihydro-6H-dibenzo[b,e]azepin-6-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound to its corresponding amine or alcohol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in polar solvents.
Major Products Formed
Oxidation: Formation of ketones, carboxylic acids, or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of alkylated or arylated derivatives.
Scientific Research Applications
2,11-dichloro-5-methyl-5,11-dihydro-6H-dibenzo[b,e]azepin-6-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,11-dichloro-5-methyl-5,11-dihydro-6H-dibenzo[b,e]azepin-6-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
5-methyl-5,11-dihydro-6H-dibenzo[b,e]azepin-6-one: Lacks the chlorine substituents, resulting in different chemical reactivity and biological activity.
2-chloro-5-methyl-5,11-dihydro-6H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6-one: Contains a pyrimido ring, leading to distinct properties and applications.
Uniqueness
2,11-dichloro-5-methyl-5,11-dihydro-6H-dibenzo[b,e]azepin-6-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of chlorine atoms enhances its reactivity in substitution reactions and may contribute to its biological activity .
Properties
Molecular Formula |
C15H11Cl2NO |
---|---|
Molecular Weight |
292.2 g/mol |
IUPAC Name |
2,11-dichloro-5-methyl-11H-benzo[c][1]benzazepin-6-one |
InChI |
InChI=1S/C15H11Cl2NO/c1-18-13-7-6-9(16)8-12(13)14(17)10-4-2-3-5-11(10)15(18)19/h2-8,14H,1H3 |
InChI Key |
LUKZLTGVQSDRDN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Cl)C(C3=CC=CC=C3C1=O)Cl |
Origin of Product |
United States |
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